molecular formula C10H10N4O B414932 4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 322414-12-0

4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B414932
CAS No.: 322414-12-0
M. Wt: 202.21g/mol
InChI Key: RQXHGGYQZYQLAN-UHFFFAOYSA-N
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Comparison with Similar Compounds

4-Methyl-N-(4H-1,2,4-triazol-4-yl)benzamide can be compared with other triazole derivatives, such as:

These compounds share the triazole ring structure, which contributes to their biological activities.

Properties

IUPAC Name

4-methyl-N-(1,2,4-triazol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-8-2-4-9(5-3-8)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXHGGYQZYQLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330936
Record name 4-methyl-N-(1,2,4-triazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

322414-12-0
Record name 4-methyl-N-(1,2,4-triazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide
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4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide
Reactant of Route 5
4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide
Reactant of Route 6
4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide

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